molecular formula C57H112N2O5 B13351072 Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate

Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate

Cat. No.: B13351072
M. Wt: 905.5 g/mol
InChI Key: NBQBJYAPIFCCPQ-UHFFFAOYSA-N
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Description

Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate is a complex organic compound with significant applications in the field of vaccine development and gene therapy. It is primarily used as an excipient in vaccines, aiding in the delivery of active ingredients to target cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate involves multiple steps, including esterification and amidation reactions. The process typically starts with the esterification of nonadecanedioic acid with 2-butyloctanol. This is followed by the amidation of the resulting ester with 3-(dimethylamino)propylamine and octylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and amidation reactions, often carried out in batch reactors. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The final product is purified using techniques like distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include oxides, amines, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate involves its interaction with cell membranes. The compound facilitates the fusion of lipid nanoparticles with cell membranes, allowing for the efficient delivery of active ingredients into the cells. This process is mediated by the dimethylamino and octyl groups, which enhance the compound’s affinity for lipid bilayers .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(hexyl)carbamoyl)nonadecanedioate
  • Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(decyl)carbamoyl)nonadecanedioate
  • Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(dodecyl)carbamoyl)nonadecanedioate

Uniqueness

Compared to similar compounds, Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate exhibits superior efficacy in gene delivery and vaccine formulation. Its unique combination of functional groups enhances its solubility and stability, making it a preferred choice in various applications .

Properties

Molecular Formula

C57H112N2O5

Molecular Weight

905.5 g/mol

IUPAC Name

bis(2-butyloctyl) 10-[3-(dimethylamino)propyl-octylcarbamoyl]nonadecanedioate

InChI

InChI=1S/C57H112N2O5/c1-8-13-18-21-30-37-48-59(49-38-47-58(6)7)57(62)54(43-33-26-22-24-28-35-45-55(60)63-50-52(39-16-11-4)41-31-19-14-9-2)44-34-27-23-25-29-36-46-56(61)64-51-53(40-17-12-5)42-32-20-15-10-3/h52-54H,8-51H2,1-7H3

InChI Key

NBQBJYAPIFCCPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCN(C)C)C(=O)C(CCCCCCCCC(=O)OCC(CCCC)CCCCCC)CCCCCCCCC(=O)OCC(CCCC)CCCCCC

Origin of Product

United States

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